

The Binding Affinity of YQ456 to the Myoferlin C2D Domain: A Technical Overview

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Compound of Interest		
Compound Name:	YQ456	
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This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of **YQ456**, a novel small molecule inhibitor targeting the C2D domain of myoferlin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting myoferlin in oncology.

Myoferlin is a transmembrane protein that plays a crucial role in various cellular processes, including vesicle trafficking, endocytosis, and membrane repair.[1][2] Overexpression of myoferlin has been linked to the progression and metastasis of several cancers, making it an attractive target for therapeutic intervention.[3][4] The small molecule **YQ456** has been identified as a potent and selective inhibitor of myoferlin, exhibiting significant anti-proliferative and anti-invasive activity in colorectal cancer models.[3][4]

Quantitative Analysis of YQ456 Binding Affinity

The binding affinity of **YQ456** to the purified C2D domain of myoferlin has been quantitatively assessed using two independent biophysical techniques: Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI). The results are summarized in the table below.



Parameter	Method	Value (nM)
Dissociation Constant (KD)	Surface Plasmon Resonance (SPR)	37
Dissociation Constant (KD)	Biolayer Interferometry (BLI)	214
Half-maximal Inhibitory Concentration (IC50)	Transwell Invasion Assay	110

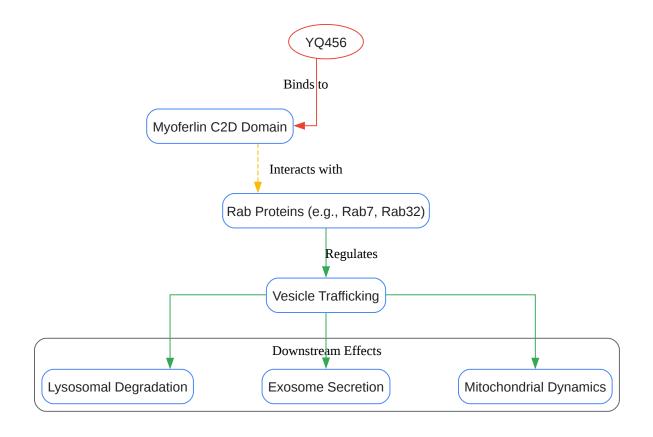
Data sourced from a key study on the characterization of YQ456.[3][4]

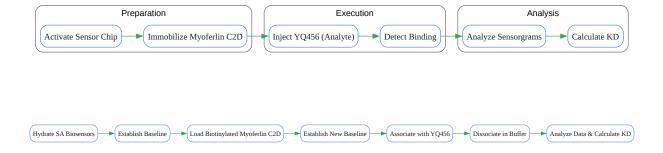
The strong binding affinity, particularly in the nanomolar range as determined by SPR, underscores the potency of **YQ456** as a myoferlin inhibitor.

Mechanism of Action: Disruption of Myoferlin-Rab Interaction

YQ456 exerts its inhibitory effects by binding to the C2D domain of myoferlin, which in turn interferes with the interaction between myoferlin and Rab GTPases, such as Rab7 and Rab32. [3] This disruption of the myoferlin-Rab complex impedes essential vesicle trafficking processes within the cell. The consequences of this interference are multifaceted and contribute to the anti-cancer properties of **YQ456**.







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